molecular formula C16H33FO2S B1663388 hexadecane-1-sulfonyl fluoride CAS No. 86855-26-7

hexadecane-1-sulfonyl fluoride

Cat. No.: B1663388
CAS No.: 86855-26-7
M. Wt: 308.5 g/mol
InChI Key: QIVFMUVBIHIZAM-UHFFFAOYSA-N
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Description

Hexadecanesulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl group (R-S(=O)2-R’) bonded to a fluorine atom. The molecular formula of hexadecanesulfonyl fluoride is C16H33FO2S, and it has a molecular weight of 308.495 g/mol . This compound is known for its unique stability-reactivity balance, making it valuable in various chemical and biological applications.

Future Directions

Sulfonyl fluorides, including Hexadecanesulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests that there may be new horizons for the synthesis of sulfonyl fluorides in the future .

Biochemical Analysis

Biochemical Properties

Hexadecanesulfonyl fluoride is known to interact with certain enzymes and proteins. For instance, it has been reported to interact with palmitoyl-protein thioesterase 1 in humans . This enzyme is involved in the removal of thioester-linked fatty acyl groups such as palmitate from modified cysteine residues in proteins or peptides during lysosomal degradation . The interaction between hexadecanesulfonyl fluoride and this enzyme suggests that the compound may play a role in lipid metabolism.

Cellular Effects

It is known that the compound can cross the cell membrane and interact with intracellular targets . Given its interaction with palmitoyl-protein thioesterase 1, it is plausible that hexadecanesulfonyl fluoride could influence cellular processes related to lipid metabolism and protein modification.

Molecular Mechanism

Its interaction with palmitoyl-protein thioesterase 1 suggests that it may exert its effects by modulating the activity of this enzyme

Metabolic Pathways

Given its interaction with palmitoyl-protein thioesterase 1, it is plausible that the compound could be involved in pathways related to lipid metabolism .

Chemical Reactions Analysis

Hexadecanesulfonyl fluoride undergoes various chemical reactions, including:

Scientific Research Applications

Hexadecanesulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexadecanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    Methanesulfonyl fluoride: A smaller sulfonyl fluoride with similar reactivity but different physical properties.

    Benzenesulfonyl fluoride: An aromatic sulfonyl fluoride with distinct chemical behavior due to the presence of the benzene ring.

    Octanesulfonyl fluoride: A shorter-chain sulfonyl fluoride with different solubility and reactivity characteristics.

Hexadecanesulfonyl fluoride is unique due to its long alkyl chain, which imparts specific hydrophobic properties and influences its interactions with biological molecules .

Properties

IUPAC Name

hexadecane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVFMUVBIHIZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235876
Record name Hexadecanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86855-26-7
Record name 1-Hexadecanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86855-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086855267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanesulfonyl fluoride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexadecanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXADECANESULFONYL FLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANCAJYD3FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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